molecular formula C7H12O B2497193 Cyclohept-4-enol CAS No. 38607-27-1

Cyclohept-4-enol

Cat. No.: B2497193
CAS No.: 38607-27-1
M. Wt: 112.172
InChI Key: MLFPQCBUOCQCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohept-4-enol is an organic compound with the molecular formula C₇H₁₂O It is a seven-membered ring structure containing a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohept-4-enol can be synthesized through several methods. One common approach involves the rhodium-catalyzed intermolecular [5+2] cycloaddition reaction. This method uses [Rh(CO)₂Cl]₂ as a catalyst and N-propargyl phthalimide as a reactant in the presence of 1,2-dichloroethane. The reaction mixture is heated to 82-84°C and monitored by thin-layer chromatography until completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of catalysts and reactants, as well as the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Cyclohept-4-enol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form cycloheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptenes depending on the reagent used.

Scientific Research Applications

Cyclohept-4-enol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity and therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohept-4-enol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Cyclohept-4-enol can be compared with other similar compounds, such as:

    Cyclohexanol: A six-membered ring with a hydroxyl group.

    Cyclooctanol: An eight-membered ring with a hydroxyl group.

    Cycloheptanone: A seven-membered ring with a ketone group instead of a hydroxyl group.

Uniqueness: this compound’s uniqueness lies in its seven-membered ring structure with both a double bond and a hydroxyl group

Properties

IUPAC Name

cyclohept-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFPQCBUOCQCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.